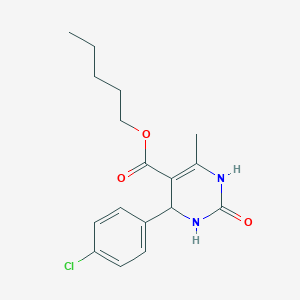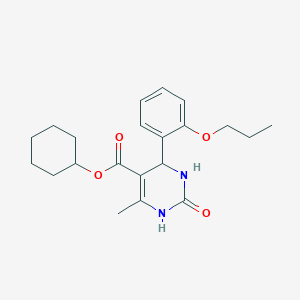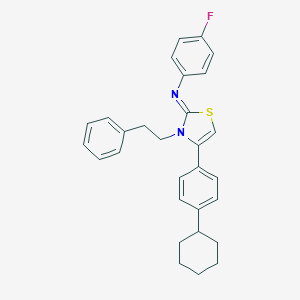![molecular formula C24H23BrN2O B394307 2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B394307.png)
2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, substituted with a bromophenyl group and a sec-butylphenyl group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-sec-butylaniline to form an intermediate Schiff base, followed by cyclization with anthranilic acid under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the yield and purity of the final product. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the aromatic ring.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2-(4-fluorophenyl)-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2-(4-methylphenyl)-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
2-(4-BROMOPHENYL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions that other similar compounds may not undergo. This uniqueness can be leveraged to develop new derivatives with enhanced biological activities or improved material properties.
特性
分子式 |
C24H23BrN2O |
|---|---|
分子量 |
435.4g/mol |
IUPAC名 |
2-(4-bromophenyl)-3-(4-butan-2-ylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H23BrN2O/c1-3-16(2)17-10-14-20(15-11-17)27-23(18-8-12-19(25)13-9-18)26-22-7-5-4-6-21(22)24(27)28/h4-16,23,26H,3H2,1-2H3 |
InChIキー |
QMNWOAUJCAPUMX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
正規SMILES |
CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B394227.png)

![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B394229.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B394231.png)
![N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B394232.png)
![6-Amino-4-(4-methylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B394233.png)
![4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394235.png)
![4-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B394236.png)

![6-[2-[(4-FLUOROPHENYL)IMINO]-4-(4-NITROPHENYL)-1,3-THIAZOL-3-YL]-1-HEXANOL](/img/structure/B394238.png)

![1-Amino-3-(3-bromophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B394245.png)
![(2Z)-3-BENZYL-N-(4-FLUOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394247.png)
